molecular formula C16H16N4O B7095369 6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl-(8-methylindolizin-2-yl)methanone

6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl-(8-methylindolizin-2-yl)methanone

Cat. No.: B7095369
M. Wt: 280.32 g/mol
InChI Key: ATOGLMBQYIRODH-UHFFFAOYSA-N
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Description

6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl-(8-methylindolizin-2-yl)methanone is a complex organic compound with a unique structure that combines elements of imidazo[1,2-a]pyrazine and indolizine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl-(8-methylindolizin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyrazine core, followed by the introduction of the indolizine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process might involve techniques such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl-(8-methylindolizin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the indolizine moiety, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl-(8-methylindolizin-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer or infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl-(8-methylindolizin-2-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazine derivatives: These compounds share the imidazo[1,2-a]pyrazine core and may have similar biological activities.

    Indolizine derivatives: Compounds with the indolizine moiety can exhibit comparable chemical reactivity and applications.

Uniqueness

What sets 6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl-(8-methylindolizin-2-yl)methanone apart is its unique combination of the imidazo[1,2-a]pyrazine and indolizine structures, which can result in distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl-(8-methylindolizin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-12-3-2-5-19-10-13(9-14(12)19)16(21)20-8-7-18-6-4-17-15(18)11-20/h2-6,9-10H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOGLMBQYIRODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=CC(=C2)C(=O)N3CCN4C=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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